molecular formula C9H12ClNO3 B2806067 2-Amino-6-(methoxymethyl)benzoic acid hydrochloride CAS No. 2288710-23-4

2-Amino-6-(methoxymethyl)benzoic acid hydrochloride

Cat. No. B2806067
CAS RN: 2288710-23-4
M. Wt: 217.65
InChI Key: VWHUXXOHQJQHSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(methoxymethyl)benzoic acid hydrochloride is a chemical compound with the CAS Number: 2288710-23-4 . It has a molecular weight of 217.65 . The IUPAC name for this compound is 2-amino-6-(methoxymethyl)benzoic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO3.ClH/c1-13-5-6-3-2-4-7 (10)8 (6)9 (11)12;/h2-4H,5,10H2,1H3, (H,11,12);1H . This code provides a specific description of the molecule’s structure, including the positions of the functional groups and the connectivity of the atoms.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.65 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Synthesis and Characterization

2-Amino-6-(methoxymethyl)benzoic acid hydrochloride is related to a class of compounds that have been extensively studied for their ability to dope polyaniline, a conductive polymer, highlighting its potential application in materials science. For instance, substituted benzoic acids like 2-methoxybenzoic acid have been used to dope polyaniline, enhancing its electrical conductivity and thermal stability. Such compounds are mixed with polyaniline in a common solvent, leading to the formation of polyaniline salts with considerable conductivity, which could be useful in the development of advanced electronic materials (Amarnath & Palaniappan, 2005).

Antimicrobial Applications

Derivatives of benzoic acid, including those with amino substitutions, have been synthesized and tested for their antimicrobial properties. Compounds structurally related to 2-Amino-6-(methoxymethyl)benzoic acid have shown potential as antimicrobial agents against a variety of bacterial strains. For example, Schiff bases derived from 4-aminobenzoic acid and their antibacterial activities against medically important bacteria highlight the potential of such compounds in medical and pharmaceutical research (Parekh et al., 2005).

Environmental Applications

In the environmental sector, chemically modified activated carbons using compounds like 2-hydroxy-5-methoxy benzoic acid have been explored for the adsorption and recovery of metals from aqueous solutions. This research underlines the potential use of 2-Amino-6-(methoxymethyl)benzoic acid hydrochloride in environmental remediation, particularly in the removal of toxic metals from water sources, enhancing water purification technologies (Gunjate et al., 2020).

Advanced Material Development

The compound's role in the development of novel materials is also evident in its potential use as a precursor or dopant in the synthesis of advanced materials. For instance, its derivatives have been utilized in the synthesis of fluorescence probes for detecting reactive oxygen species, suggesting applications in biological imaging and diagnostics (Setsukinai et al., 2003).

Safety and Hazards

The compound should be handled with care as it may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and avoid release to the environment .

properties

IUPAC Name

2-amino-6-(methoxymethyl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-13-5-6-3-2-4-7(10)8(6)9(11)12;/h2-4H,5,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHUXXOHQJQHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=CC=C1)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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